2,6-Dimethylquinoline hydrobromide 2,6-Dimethylquinoline hydrobromide
Brand Name: Vulcanchem
CAS No.: 90936-26-8
VCID: VC19227737
InChI: InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H
SMILES:
Molecular Formula: C11H12BrN
Molecular Weight: 238.12 g/mol

2,6-Dimethylquinoline hydrobromide

CAS No.: 90936-26-8

Cat. No.: VC19227737

Molecular Formula: C11H12BrN

Molecular Weight: 238.12 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylquinoline hydrobromide - 90936-26-8

Specification

CAS No. 90936-26-8
Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
IUPAC Name 2,6-dimethylquinoline;hydrobromide
Standard InChI InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H
Standard InChI Key WLIPHEVEZBENKI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2)C.Br

Introduction

Chemical Structure and Physicochemical Properties

2,6-Dimethylquinoline hydrobromide (C11_{11}H12_{12}NBr) consists of a quinoline core modified by methyl groups at the 2 and 6 positions, paired with a hydrobromic acid counterion. The quinoline skeleton comprises a benzene ring fused to a pyridine ring, with methyl substitutions altering electronic and steric properties. The hydrobromide salt formation improves aqueous solubility, making the compound suitable for biological and catalytic studies.

Table 1: Physicochemical Properties of 2,6-Dimethylquinoline Hydrobromide

PropertyValue/Description
Molecular FormulaC11_{11}H12_{12}NBr
Molecular Weight238.13 g/mol
SolubilitySoluble in polar solvents (e.g., water, methanol)
Physical StateCrystalline solid
Melting PointNot fully characterized

The methyl groups at positions 2 and 6 induce steric hindrance, influencing reactivity and interaction with biological targets . Comparative studies of dimethylquinoline isomers reveal that substitution patterns significantly impact fragmentation behavior in mass spectrometry .

Synthesis and Manufacturing

While no direct synthesis protocols for 2,6-dimethylquinoline hydrobromide are documented in accessible literature, its preparation likely involves two stages: (1) synthesis of the 2,6-dimethylquinoline base and (2) subsequent salt formation with hydrobromic acid.

Synthesis of 2,6-Dimethylquinoline

Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions, involving cyclization of aniline derivatives with glycerol or acrolein analogs. For 2,6-dimethylquinoline, directed alkylation or use of pre-substituted starting materials may be employed. For example, Friedländer condensation between 2,6-dimethylaniline and ketones could yield the desired product.

Salt Formation

Treating 2,6-dimethylquinoline with hydrobromic acid in a polar solvent (e.g., ethanol) under controlled conditions would precipitate the hydrobromide salt. Purification via recrystallization ensures high purity.

Analytical Characterization

Mass spectrometric studies of deuterium-labeled dimethylquinolines provide critical insights into the fragmentation pathways of 2,6-dimethylquinoline hydrobromide .

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion (M+^+) of 2,6-dimethylquinoline undergoes fragmentation via two primary pathways:

  • Loss of a hydrogen atom (M–H+^+), forming a stable aromatic ion.

  • Loss of a methyl group (M–CH3+_3^+), indicative of ring-expanded intermediates .

Table 2: Key Mass Spectral Fragments of 2,6-Dimethylquinoline

Fragment Ionm/zProposed Structure
M+^+157C11_{11}H11_{11}N+^+
M–CH3+_3^+142C10_{10}H8_8N+^+
M–H+^+156C11_{11}H10_{10}N+^+

Deuterium labeling experiments demonstrate preferential loss of methyl groups from the benzenoid ring over the pyridine ring, attributed to lower activation energy for benzenoid ring expansion . This behavior underscores the influence of substitution patterns on fragmentation dynamics.

Biological Activity and Applications

While explicit pharmacological data for 2,6-dimethylquinoline hydrobromide are scarce, structurally related quinoline derivatives exhibit notable biological activities:

  • Enzyme Inhibition: Methylquinolines often interact with cytochrome P450 enzymes, modulating drug metabolism .

  • Antimicrobial Properties: Quaternary ammonium salts are studied for their membrane-disrupting effects.

The hydrobromide salt’s enhanced solubility makes it a candidate for drug delivery systems or as an intermediate in synthesizing bioactive molecules.

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